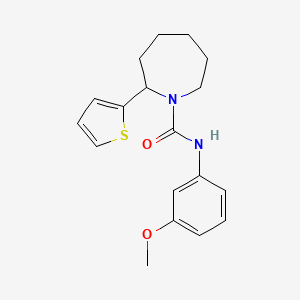
N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TRO19622, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic benefits.
Mécanisme D'action
N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is believed to exert its therapeutic effects by modulating the activity of the sigma-1 receptor, a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and stress response. By binding to the sigma-1 receptor, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide can regulate the activity of downstream signaling pathways, leading to its observed effects on cognitive function, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on the sigma-1 receptor, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to modulate other cellular targets, including the NMDA receptor and the TRPV1 ion channel. By interacting with these targets, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide can regulate calcium signaling, synaptic plasticity, and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its high selectivity for the sigma-1 receptor, which minimizes off-target effects. However, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has a relatively short half-life and low bioavailability, which may limit its efficacy in vivo. Additionally, the synthesis method for N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is complex and requires several steps, which may limit its accessibility for researchers.
Orientations Futures
For N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide research include optimizing its pharmacokinetic properties to improve its efficacy in vivo, exploring its potential therapeutic benefits in other diseases, and elucidating its molecular mechanisms of action in greater detail. Additionally, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide may serve as a lead compound for the development of novel sigma-1 receptor modulators with improved pharmacokinetic properties and therapeutic potential.
Méthodes De Synthèse
N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is synthesized through a multistep process involving the reaction of 3-methoxyphenylacetic acid with thionyl chloride to produce 3-methoxyphenylacetyl chloride. The resulting product is then reacted with 2-thiophene carboxylic acid to produce N-(3-methoxyphenyl)-2-(2-thienyl)acetamide. Finally, the acetamide is converted to N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide through a reaction with 1,6-diaminohexane and acetic anhydride.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential therapeutic benefits in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In preclinical studies, N-(3-methoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-8-5-7-14(13-15)19-18(21)20-11-4-2-3-9-16(20)17-10-6-12-23-17/h5-8,10,12-13,16H,2-4,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVAFDAVHJWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

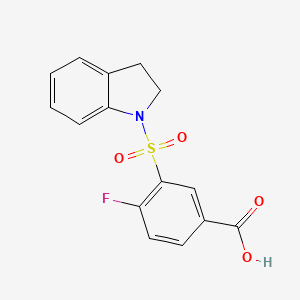
methyl]-8-quinolinol](/img/structure/B5049616.png)
![2-[(3-bromobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5049620.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
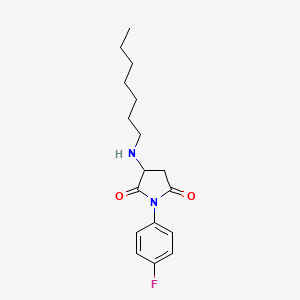
![5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5049660.png)
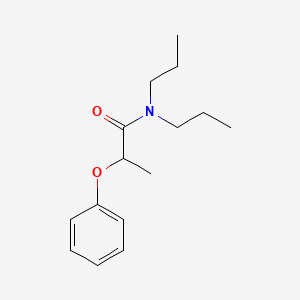
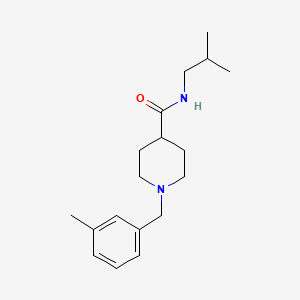
![4-(3-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5049675.png)


![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5049726.png)